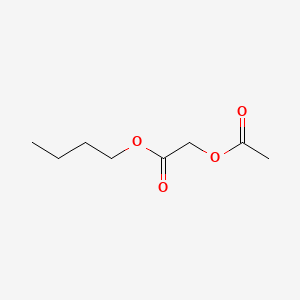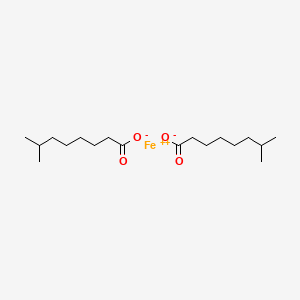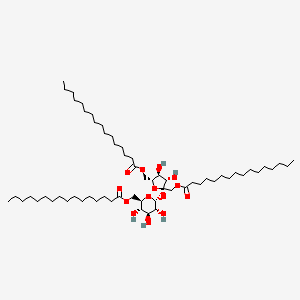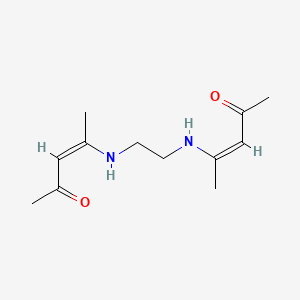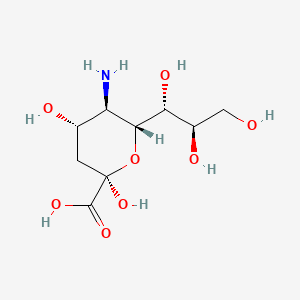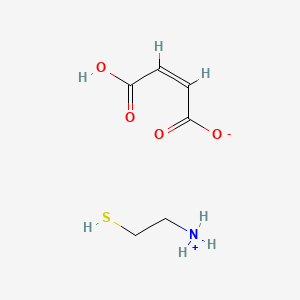
2-Phenoxy-1-(2-phenoxyethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-(2-phenoxyethoxy)ethanol is an aromatic glycol ether that is colorless, transparent, and viscous. It is nearly odorless and has antimicrobial properties. This compound is an excellent solvent for various organic substances due to its low volatility and odorless nature .
Méthodes De Préparation
2-Phenoxy-1-(2-phenoxyethoxy)ethanol can be synthesized through the reaction of phenol with ethylene oxide in an alkaline environment. Common alkaline catalysts include sodium hydroxide, ammonia, urea, amines, sodium and lithium phenolates, and alkaline resins . The reaction is typically carried out at a temperature below the boiling point of the reaction mixture to ensure high purity .
Analyse Des Réactions Chimiques
2-Phenoxy-1-(2-phenoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2-Phenoxy-1-(2-phenoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Its antimicrobial properties make it useful in biological studies.
Medicine: It is used as a preservative in pharmaceuticals and cosmetics due to its antimicrobial properties.
Industry: It is used in the production of various industrial products, including paints, coatings, and inks.
Mécanisme D'action
The antimicrobial properties of 2-Phenoxy-1-(2-phenoxyethoxy)ethanol are due to its ability to disrupt microbial cell membranes. This compound targets the lipid bilayer of microbial cells, leading to cell lysis and death . It is effective against a wide range of bacteria and fungi, making it a valuable preservative in various formulations .
Comparaison Avec Des Composés Similaires
2-Phenoxy-1-(2-phenoxyethoxy)ethanol is similar to other glycol ethers, such as:
2-Phenoxyethanol: Another glycol ether with similar antimicrobial properties but a simpler structure.
Diethylene glycol monophenyl ether: A compound with similar solvent properties but different molecular weight and boiling point.
Phenyl carbitol: Another aromatic glycol ether with similar applications in industry and medicine.
What makes this compound unique is its combination of low volatility, odorless nature, and strong antimicrobial properties, making it an excellent choice for various applications .
Propriétés
Numéro CAS |
85665-79-8 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2-phenoxy-1-(2-phenoxyethoxy)ethanol |
InChI |
InChI=1S/C16H18O4/c17-16(13-20-15-9-5-2-6-10-15)19-12-11-18-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2 |
Clé InChI |
HXLDACPZFFAQJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



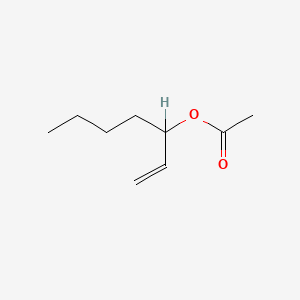

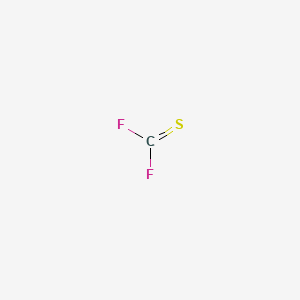

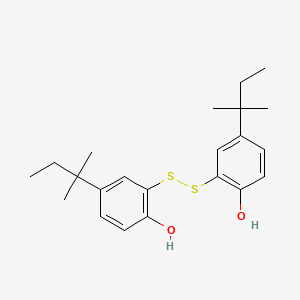
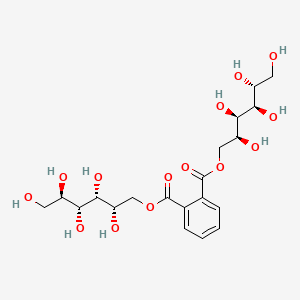
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
